Molecular Topology Differentiation: Ethyl vs. Methylene Linker Length Between Cyclopropane and Tetrahydrofuran Cores
The target compound incorporates a two-carbon ethyl linker (-CH₂CH₂-) connecting the 1,1-disubstituted cyclopropane to the tetrahydrofuran ring, whereas the closest commercially available comparator, 2-((1-(bromomethyl)cyclopropyl)methyl)tetrahydrofuran (CAS 1487126-76-0), employs a single-carbon methylene linker (-CH₂-). This difference is reflected in the molecular formula: C₁₀H₁₇BrO (target) vs. C₉H₁₅BrO (comparator), corresponding to a molecular weight increase of 14.03 g/mol (233.15 vs. 219.12) . Although both compounds share the same computed hydrogen bond acceptor count (1) and rotatable bond count (3), the ethyl linker in the target extends the spatial reach of the tetrahydrofuran oxygen relative to the electrophilic bromomethyl center, a parameter that is critical in fragment-based or structure-guided design where precise pharmacophore geometry is required .
| Evidence Dimension | Linker length between cyclopropane and tetrahydrofuran cores |
|---|---|
| Target Compound Data | Ethyl linker (-CH₂CH₂-); MW 233.15 g/mol; C₁₀H₁₇BrO |
| Comparator Or Baseline | 2-((1-(Bromomethyl)cyclopropyl)methyl)tetrahydrofuran (CAS 1487126-76-0): methylene linker (-CH₂-); MW 219.12 g/mol; C₉H₁₅BrO |
| Quantified Difference | Molecular weight difference: +14.03 g/mol (6.4% heavier); one additional methylene unit in the linker chain, extending the inter-ring distance by approximately 1.54 Å (standard C-C bond length) |
| Conditions | Structural comparison based on CAS registry data and PubChem computed molecular descriptors |
Why This Matters
The ethyl linker provides a distinct pharmacophoric geometry that cannot be replicated by the methylene-bridged analog, making the target non-interchangeable in synthetic routes where specific spatial separation between the tetrahydrofuran oxygen and the reactive bromomethyl electrophile dictates downstream coupling regioselectivity or binding interactions.
- [1] PubChem. 2-([1-(Bromomethyl)cyclopropyl]methyl)oxolane, CID 66048447. Computed Properties: Rotatable Bond Count, H-Bond Acceptor Count. View Source
